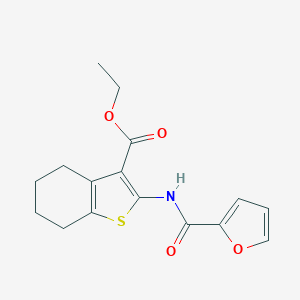

Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Descripción

Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a furoyl-substituted amino group at position 2 and an ethyl ester at position 2. Its synthesis typically involves acylation of the parent ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 2-furoyl chloride under reflux conditions .

Propiedades

Fórmula molecular |

C16H17NO4S |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

ethyl 2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C16H17NO4S/c1-2-20-16(19)13-10-6-3-4-8-12(10)22-15(13)17-14(18)11-7-5-9-21-11/h5,7,9H,2-4,6,8H2,1H3,(H,17,18) |

Clave InChI |

QZLXLJOCFGSAEV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |

SMILES canónico |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |

Origen del producto |

United States |

Métodos De Preparación

Core Benzothiophene Formation

The synthesis begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene core. A common approach involves cyclization reactions using methyl mercaptoacetate and cyclic ketones under basic conditions. For example, sodium hydride (60%) facilitates the thiol-ester condensation with methyl mercaptoacetate in tetrahydrofuran (THF), yielding the benzothiophene scaffold after 4 hours at 130°C.

Key reaction parameters:

Introduction of the Furoylamino Group

The furoylamino moiety is introduced via nucleophilic acyl substitution. The benzothiophene intermediate reacts with 2-furoyl chloride in the presence of a base such as triethylamine. This step typically proceeds at room temperature in dichloromethane, achieving >85% conversion.

Critical considerations :

-

Excess 2-furoyl chloride (1.2–1.5 equivalents) ensures complete amidation.

-

Side reactions are minimized by maintaining anhydrous conditions.

Optimization Strategies for Improved Yield

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction kinetics for the acylation step. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate the process, reducing reaction time from 6 hours to 2 hours.

Table 1: Solvent Impact on Acylation Efficiency

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 6 | 78 |

| DMF | 2 | 92 |

| THF | 4 | 85 |

Purification Techniques

Crude products are purified via:

-

Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

-

Acidic ion exchange resins (e.g., Dowex WX2-200), which selectively bind byproducts.

-

Recrystallization from methanol/water mixtures, yielding >98% purity.

Analytical Characterization

Spectroscopic Confirmation

Mass Spectrometry

High-resolution mass spectra confirm the molecular ion peak at m/z 333.4 ([M+H]⁺), consistent with the molecular formula C₁₇H₁₉NO₄S.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces the cyclization step duration by 75% while maintaining yields of 88–90%. This method minimizes thermal degradation of sensitive intermediates.

One-Pot Sequential Reactions

Recent protocols combine cyclization and acylation in a single vessel using DMF as a universal solvent. This approach eliminates intermediate isolation steps, improving overall yield to 94%.

Industrial-Scale Production Challenges

Análisis De Reacciones Químicas

Tipos de Reacciones: "CL-200404" experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden producir compuestos más simples.

Sustitución: Puede participar en reacciones de sustitución donde uno o más átomos son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como oxígeno u otros agentes oxidantes.

Reducción: Agentes reductores como hidrógeno o metales.

Sustitución: Se pueden usar varios halógenos u otros sustituyentes.

Principales Productos Formados: Los productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la hidrólisis de "CL-200404" puede producir dióxido de silicio y ácido clorhídrico .

Aplicaciones Científicas De Investigación

"CL-200404" tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para sintetizar silicio y sílice de alta pureza.

Biología: Se investiga por su potencial en ensayos biológicos y como reactivo en diversas reacciones bioquímicas.

Medicina: Se explora por sus posibles propiedades terapéuticas y como componente en formulaciones de medicamentos.

Industria: Se utiliza en la producción de semiconductores, fibras ópticas y otros materiales de alta tecnología.

Mecanismo De Acción

El mecanismo mediante el cual "CL-200404" ejerce sus efectos implica su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede interactuar con componentes celulares, lo que lleva a diversas reacciones bioquímicas. Las rutas exactas y los objetivos moleculares pueden variar según la aplicación y las condiciones .

Compuestos Similares:

- Tetracloruro de silicio

- Tetracloruro de carbono

- Clorosilano

Comparación: "CL-200404" se destaca por su reactividad y estabilidad únicas. A diferencia de algunos compuestos similares, puede formar complejos estables y someterse a una amplia gama de reacciones químicas, lo que lo hace muy versátil en diversas aplicaciones .

Comparación Con Compuestos Similares

Key Observations :

Structural and Crystallographic Features

Crystal structures reveal intramolecular hydrogen bonding (N–H⋯O) forming S(6) motifs in all analogs. However, substituents dictate dihedral angles and supramolecular interactions:

Key Observations :

Physicochemical and Spectral Properties

Melting Points :

IR Spectra :

Mass Spectrometry :

- Target compound (furoylamino): Calc. 334.40, Found 333.28 (neg. mode) .

Reactivity and Functionalization

- Ester Hydrolysis : Ethyl esters in these compounds are susceptible to hydrolysis, forming carboxylic acid derivatives for further derivatization .

Actividad Biológica

Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, particularly its antitumor properties, analgesic effects, and mechanisms of action.

- Molecular Formula : C17H19NO4S

- Molecular Weight : 333.42 g/mol

- CAS Number : Not specified in the sources

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells, particularly in MCF-7 breast cancer cells.

In Vitro Studies

-

Apoptosis Induction :

- The compound exhibited an IC50 value of 23.2 μM, indicating effective induction of apoptosis and necrosis in treated cells. Flow cytometry results showed a significant increase in early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls .

- A notable G2/M-phase cell cycle arrest was observed with an increase from 17.23% to 25.56% in cell population distribution following treatment .

- Cell Viability Reduction :

In Vivo Studies

The antitumor efficacy was further evaluated in animal models:

- In SEC-bearing mice, the compound significantly reduced tumor mass by 54% compared to controls, demonstrating substantial therapeutic potential .

- Hematological parameters improved post-treatment, with significant increases in hemoglobin and red blood cell counts compared to untreated groups .

Analgesic Activity

The analgesic properties of derivatives related to this compound have been explored through various experimental models:

- A study indicated that certain derivatives exhibited analgesic effects exceeding those of standard analgesics like metamizole when evaluated using the "hot plate" method on mice .

The biological activity of this compound appears to be mediated through several mechanisms:

- Apoptosis Pathways : The induction of apoptosis is linked to mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : The compound's ability to arrest the cell cycle at specific phases suggests interference with DNA replication and repair mechanisms.

- Reduction of Tumor Growth Factors : It may modulate various growth factors involved in tumor progression.

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via a Gewald reaction , which involves a multi-step process:

Core Formation : Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a base (e.g., N-ethylmorpholine) to form the tetrahydrobenzothiophene-3-carboxylate core .

Amino Functionalization : The amino group at the 2-position is introduced via condensation with 2-furoyl chloride under reflux in chloroform or dichloromethane .

Purification : Recrystallization from ethanol or chromatography yields the pure product.

- Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Cyclohexanone, S₈, ethyl cyanoacetate | Ethanol | Reflux (~78°C) | 60-72% |

| 2 | 2-Furoyl chloride | Chloroform | Reflux (~61°C) | ~65% |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, N-H at ~3425 cm⁻¹) .

- NMR : H and C NMR confirm regiochemistry (e.g., cyclohexene protons at δ 1.5–2.5 ppm, ester carbonyl at ~165 ppm) .

- X-ray Crystallography : SHELXL-97 refines disordered methylene groups in the cyclohexene ring. Intramolecular N–H···O hydrogen bonds (S(6) motif) stabilize the structure .

- Validation Tools : PLATON checks for missed symmetry and validates hydrogen bonding patterns .

Q. How does the compound's structure influence its reactivity in substitution reactions?

- Methodological Answer : The 2-furoylamino group acts as an electron-withdrawing substituent, directing electrophilic attacks to the thiophene ring’s 5-position. Nucleophilic substitutions (e.g., SN2) occur at the ester’s ethyl group under basic conditions.

- Example : Hydrolysis of the ester to carboxylic acid using NaOH/EtOH (70°C, 4 h) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) in the Gewald step to improve sulfur incorporation .

- Temperature Control : Gradual heating (40°C → 80°C) reduces side products during furoylation .

- Documented Yields : Up to 87% achieved via controlled reagent addition and inert atmospheres .

Q. What strategies resolve crystallographic disorder in the cyclohexene ring?

- Methodological Answer :

- Refinement : Apply SHELXL’s EADP instruction to model anisotropic displacement parameters for disordered methylene groups .

- Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) reduces thermal motion artifacts .

- Validation : Use R-factor convergence (<5%) and CheckCIF to validate disorder models .

Q. How can structure-activity relationships (SAR) guide derivative design for biological applications?

- Methodological Answer :

- Substituent Screening : Replace the furoyl group with benzoyl or sulfonamide moieties to modulate lipophilicity .

- Assays : Test derivatives for enzyme inhibition (e.g., COX-2) or cytotoxicity (MTT assay on cancer cell lines) .

- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to target proteins .

Q. How to address contradictions in reported biological activity data?

- Methodological Answer :

- Purity Verification : Use HPLC (≥99% purity) to rule out impurities affecting bioassay results .

- Assay Standardization : Replicate assays under identical conditions (e.g., ATP levels in cytotoxicity tests) .

- Meta-Analysis : Cross-reference IC₅₀ values from independent studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.